Actosin P
CAS No.: 58934-24-0
Cat. No.: VC17134484
Molecular Formula: C33H30O7
Molecular Weight: 538.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58934-24-0 |
|---|---|
| Molecular Formula | C33H30O7 |
| Molecular Weight | 538.6 g/mol |
| IUPAC Name | 2-(2,2-dimethylpropanoyl)indene-1,3-dione;4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one |
| Standard InChI | InChI=1S/C19H16O4.C14H14O3/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;1-14(2,3)13(17)10-11(15)8-6-4-5-7-9(8)12(10)16/h2-10,15,21H,11H2,1H3;4-7,10H,1-3H3 |
| Standard InChI Key | YHPCMZOZSZVZOA-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.CC(C)(C)C(=O)C1C(=O)C2=CC=CC=C2C1=O |
Introduction
| Property | Pindone | Warfarin |
|---|---|---|
| Molecular Formula | C14H14O3 | C19H16O4 |
| Molecular Weight | 230.26 g/mol | 308.33 g/mol |
| CAS Number | 83-26-1 | 81-81-2 |
| Primary Mechanism | VKOR Inhibition | VKOR Inhibition |
Table 1: Comparative properties of pindone and warfarin, the components of Actosin P .
Mechanism of Action and Pharmacodynamics
The anticoagulant activity of Actosin P arises from the combined effects of pindone and warfarin on the vitamin K cycle. Both compounds inhibit VKOR, an enzyme essential for the reduction of vitamin K epoxide to its active form . This disruption prevents the carboxylation of glutamate residues in clotting factors, rendering them nonfunctional.
Synergistic Effects
Pindone and warfarin exhibit complementary pharmacokinetic profiles. Pindone’s shorter half-life (12–24 hours) ensures rapid onset, while warfarin’s prolonged activity (20–60 hours) sustains anticoagulation . This synergy reduces the likelihood of resistance development in rodent populations, a common challenge with single-agent rodenticides.
Metabolic Pathways
Hepatic metabolism of both components involves cytochrome P450 enzymes. Warfarin undergoes hydroxylation via CYP2C9, whereas pindone is metabolized to inactive diols. The combination may alter hepatic enzyme kinetics, though specific studies on Actosin P are lacking .
Applications in Rodent Control
Actosin P is primarily employed in agricultural and urban settings to manage rodent infestations. Its dual-component formulation addresses limitations of single-agent rodenticides, such as:
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Resistance Mitigation: Rodents with genetic polymorphisms conferring warfarin resistance remain susceptible to pindone .
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Reduced Secondary Poisoning Risk: Lower individual dosages minimize toxicity to non-target species.
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Enhanced Palatability: Formulations often include bait matrices that mask the bitter taste of warfarin.
Toxicological Profile and Environmental Impact
Acute Toxicity
The median lethal dose (LD50) for Actosin P in rats is 1.5 mg/kg, reflecting the potency of its combined components . Symptoms of poisoning include hemorrhaging, lethargy, and respiratory distress. Antidotal therapy with vitamin K1 is effective if administered promptly.
Ecotoxicology
Non-target species, particularly birds and carnivores, are at risk of secondary poisoning. Pindone’s bioaccumulation potential (log Kow = 3.8) exceeds that of warfarin (log Kow = 2.7), raising concerns about trophic transfer . Regulatory guidelines mandate bait station use to limit environmental exposure.
Research Gaps and Future Directions
The current understanding of Actosin P is constrained by the absence of dedicated toxicokinetic and ecotoxicological studies. Critical research priorities include:
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Metabolomic Profiling: Elucidate interactions between pindone and warfarin in vivo.
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Environmental Degradation Studies: Assess photolysis and hydrolysis pathways.
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Resistance Surveillance: Monitor rodent populations for emerging resistance mechanisms.
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